molecular formula C12H12N2O B12104107 (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

Cat. No.: B12104107
M. Wt: 200.24 g/mol
InChI Key: UGEJYRAWZCNRMQ-RIYZIHGNSA-N
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Description

“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” is a chemical compound with the following structural formula:

(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime\text{this compound} (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime

It belongs to the carbazole family and exhibits interesting properties due to its aromatic ring system. Carbazoles are heterocyclic compounds containing a nine-membered ring with two nitrogen atoms. This compound has a unique oxime functional group, which adds to its significance in various applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime.” One common approach involves the cyclization of an appropriate precursor. For example, a key intermediate can be synthesized by reacting 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. Subsequent cyclization under acidic conditions yields the desired compound.

Reaction Conditions:: The cyclization step typically occurs under mild acidic conditions, and the choice of solvent plays a crucial role. Common solvents include ethanol, methanol, or acetic acid. The reaction temperature and duration are optimized to achieve high yields.

Industrial Production:: While academic research often focuses on small-scale synthesis, industrial production methods may involve continuous flow processes or large-scale batch reactions. Optimization for cost-effectiveness, safety, and scalability is essential.

Chemical Reactions Analysis

Reactions:: “(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” can participate in various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, leading to the formation of carbazoles with different oxidation states.

    Reduction: Reduction of the oxime group can yield the corresponding amine derivative.

    Substitution: Substituents on the carbazole ring can be modified via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxime group.

    Substitution: Lewis acids or bases facilitate substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents present. Oxidation may yield carbazole derivatives, while reduction leads to the corresponding amines.

Scientific Research Applications

“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of other carbazole derivatives.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Investigating its potential as a drug candidate.

    Industry: Used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The exact mechanism of action depends on the specific application. For drug development, it may involve binding to specific protein targets or modulating cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

“(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime” stands out due to its oxime functionality and carbazole core. Similar compounds include carbazoles without the oxime group, such as carbazole itself or other derivatives.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(NE)-N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine

InChI

InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2/b14-8+

InChI Key

UGEJYRAWZCNRMQ-RIYZIHGNSA-N

Isomeric SMILES

C\1CC2=C(C/C1=N/O)NC3=CC=CC=C23

Canonical SMILES

C1CC2=C(CC1=NO)NC3=CC=CC=C23

Origin of Product

United States

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